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molecular formula C12H14N2O B8770308 3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 69397-85-9

3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No. B8770308
M. Wt: 202.25 g/mol
InChI Key: YRFPBFOOZPGAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04350634

Procedure details

A mixture of 57 g trifluoroacetic acid and 105 g trifluoroacetic anhydride in 400 ml anhydrous acetonitrile are added dropwise to a stirred suspension of 95.1 g 3-(3-indolyl)propionic acid in 500 ml anhydrous acetonitrile and maintained with stirring at -15° for 30 minutes. Under good cooling 500 ml anhydrous pyridine are added between -20° and -15° and quickly 238 ml of a 4.2 N solution of anhydrous methylamine in acetonitrile. The mixture is warmed with stirring at 0° for 15 minutes and maintained to 0° for 3 hours. 3-(3-indolyl)-N-methyl-propionamide (M.pt 97°-98° after crystallization from methylene chloride/ethyl acetate) is obtained after working up.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH:21]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([CH2:30][CH2:31][C:32]([OH:34])=O)=[CH:22]1.[CH3:35][NH2:36]>C(#N)C.N1C=CC=CC=1>[NH:21]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([CH2:30][CH2:31][C:32]([NH:36][CH3:35])=[O:34])=[CH:22]1

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
105 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
95.1 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring at -15° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
ADDITION
Type
ADDITION
Details
are added between -20° and -15°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed
STIRRING
Type
STIRRING
Details
with stirring at 0° for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained to 0° for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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